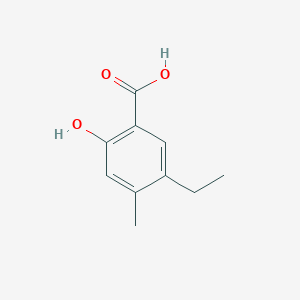

5-Ethyl-2-hydroxy-4-methylbenzoic acid

Description

5-Ethyl-2-hydroxy-4-methylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at position 2, a methyl group at position 4, and an ethyl group at position 4. This structural arrangement confers unique physicochemical properties, including altered solubility, acidity, and steric effects compared to simpler benzoic acid analogues.

Properties

CAS No. |

58138-48-0 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

5-ethyl-2-hydroxy-4-methylbenzoic acid |

InChI |

InChI=1S/C10H12O3/c1-3-7-5-8(10(12)13)9(11)4-6(7)2/h4-5,11H,3H2,1-2H3,(H,12,13) |

InChI Key |

LQBLKEVNOVSUKN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1C)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structure : Contains a hydroxyl group at position 4 and a carboxylic acid group.

- Properties :

- Applications : Precursor for parabens (preservatives) and polymer synthesis .

- Comparison : The ethyl and methyl substituents in 5-Ethyl-2-hydroxy-4-methylbenzoic acid likely reduce water solubility and increase lipophilicity, making it more suitable for lipid-based formulations. The hydroxyl group at position 2 (ortho to the carboxyl group) may enhance acidity (lower pKa) compared to 4-hydroxybenzoic acid due to intramolecular hydrogen bonding .

Methyl 4-Acetamido-2-hydroxybenzoate

- Structure : Features an acetamido group at position 4, a hydroxyl group at position 2, and a methyl ester.

- Properties :

- Applications : Intermediate in synthesizing bioactive molecules (e.g., benzimidazole derivatives) .

- Comparison : Unlike the methyl ester in this compound, this compound retains a free carboxylic acid group, enabling direct participation in salt formation or conjugation reactions. The ethyl group may introduce greater steric hindrance, slowing nucleophilic attacks compared to the acetamido group .

4-(4-Substitutedbenzamido)benzoic Acids

- Structure : Derivatives with amide linkages at position 4 (e.g., 2a–2e in ) .

- Properties :

- Solubility: Amide groups enhance polarity, improving aqueous solubility compared to alkyl-substituted analogs.

- Stability: Amide bonds resist hydrolysis under mild conditions, unlike esters.

- Applications: Potential antimicrobial or anti-inflammatory agents due to bioisosteric effects .

- Comparison : The absence of an amide group in this compound may limit its biological interactions but improve metabolic stability in acidic environments.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

*Estimated based on substituent effects.

Key Insights

- Synthetic Routes : Methods for analogous compounds (e.g., hydrolysis of esters , amide coupling ) may apply to this compound, though alkylation steps would be required for ethyl and methyl groups.

- Biological Relevance : The ortho-hydroxyl group may enhance metal chelation or antioxidant activity, similar to salicylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.